molecular formula C6H15NO2 B3430527 1-Aminooxy-3,3-dimethyl-butan-2-ol CAS No. 847609-97-6

1-Aminooxy-3,3-dimethyl-butan-2-ol

Cat. No.: B3430527
CAS No.: 847609-97-6
M. Wt: 133.19 g/mol
InChI Key: FSNWKKDILGLXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Aminooxy-3,3-dimethyl-butan-2-ol involves several synthetic routes and reaction conditions. One common method includes the reaction of 3,3-dimethylbutan-2-one with hydroxylamine hydrochloride in the presence of a base to form the oxime, followed by reduction with sodium borohydride to yield the desired compound. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

1-Aminooxy-3,3-dimethyl-butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides as reagents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Aminooxy-3,3-dimethyl-butan-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Aminooxy-3,3-dimethyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Aminooxy-3,3-dimethyl-butan-2-ol can be compared with other similar compounds, such as:

  • 1-Aminooxy-3-methyl-butan-2-ol
  • 1-Aminooxy-3,3-dimethyl-pentan-2-ol
  • 1-Aminooxy-3,3-dimethyl-hexan-2-ol

These compounds share similar structural features but differ in their specific chemical and physical properties.

Properties

IUPAC Name

1-aminooxy-3,3-dimethylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,3)5(8)4-9-7/h5,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNWKKDILGLXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847609-97-6
Record name 1-(aminooxy)-3,3-dimethylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(2-hydroxy-3,3-dimethylbutoxy)-isoindole-1,3-dione (1.47 g, 5.60 mmol) in dichloromethane (20 mL) cooled to 0° C. was added methylhydrazine (0.31 mL, 5.90 mmol). The white suspension was allowed to stir for 16 hours at room temperature. Diethyl ether (50 mL) was added and the solids were removed by filtration. The filtrate was concentrated, diluted with diethyl ether and the solids were removed by filtration. This procedure was repeated twice more and the final filtrate was concentrated to provide the desired product as a yellow liquid (0.643 g, 86%). 1H NMR (400 MHz, CDCl3) δ 4.87 (br s, 2H), 3.85 (q, 1H), 3.58 (q, 2H), 0.93 (s, 9H).
Name
2-(2-hydroxy-3,3-dimethylbutoxy)-isoindole-1,3-dione
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminooxy-3,3-dimethyl-butan-2-ol
Reactant of Route 2
1-Aminooxy-3,3-dimethyl-butan-2-ol
Reactant of Route 3
1-Aminooxy-3,3-dimethyl-butan-2-ol
Reactant of Route 4
1-Aminooxy-3,3-dimethyl-butan-2-ol
Reactant of Route 5
1-Aminooxy-3,3-dimethyl-butan-2-ol
Reactant of Route 6
1-Aminooxy-3,3-dimethyl-butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.